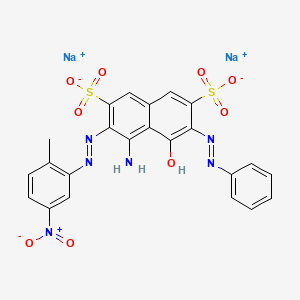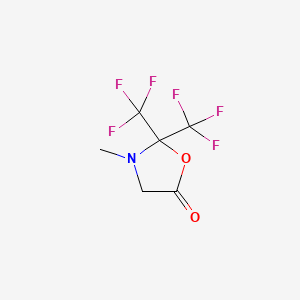
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a methyl group and two trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For example, the reaction of 3-amino-2,2-bis(trifluoromethyl)propan-1-ol with a suitable carbonyl compound under acidic or basic conditions can yield the oxazolidinone ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. For instance, the oxazolidinone intermediate can be treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups present.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
科学的研究の応用
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities, such as fluorinated polymers.
Chemical Biology: The compound can be used as a probe or tool in biochemical studies to investigate molecular interactions and pathways.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, specialty chemicals, and other industrial products.
作用機序
The mechanism of action of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
3-Methyl-2,2-bis(trifluoromethyl)biphenyl: This compound shares the trifluoromethyl groups but has a different core structure.
2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one: Lacks the methyl group, providing a basis for comparison in terms of reactivity and properties.
Uniqueness
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the oxazolidinone ring and the trifluoromethyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
6458-45-3 |
|---|---|
分子式 |
C6H5F6NO2 |
分子量 |
237.10 g/mol |
IUPAC名 |
3-methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H5F6NO2/c1-13-2-3(14)15-4(13,5(7,8)9)6(10,11)12/h2H2,1H3 |
InChIキー |
RMKGMGXPUIZZDG-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)OC1(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


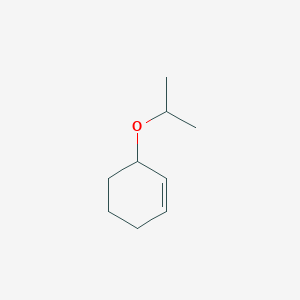
![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)

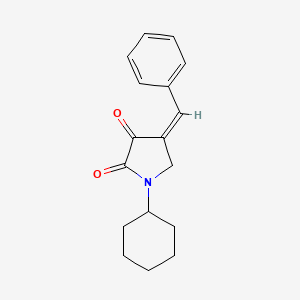

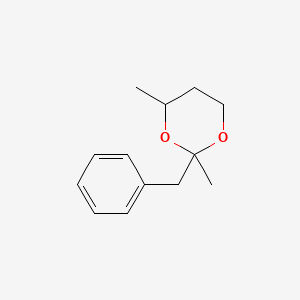
![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
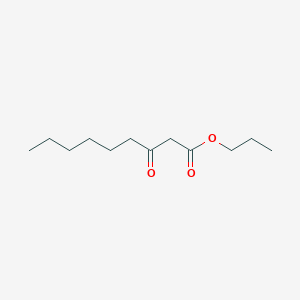

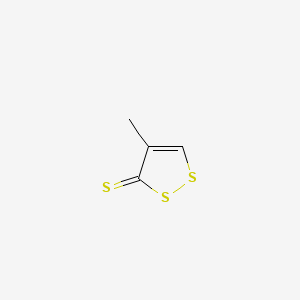
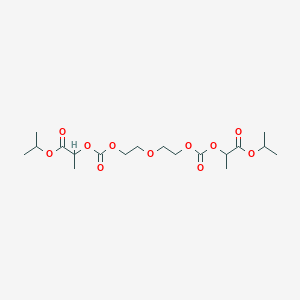
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
